1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Overview
Description
“1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O3/c15-11-7-6-10(12(16)17)13-14(11)8-9-4-2-1-3-5-9/h1-6,13H,7-8H2,(H,16,17) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis Applications
Synthesis of Methyl Esters and Other Derivatives : Research by Gein et al. (2009) involved the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, which are structurally similar to 1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes (Gein et al., 2009).
Electrophilic Amination of Amino Acids : Hannachi et al. (2004) describe a process for the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, involving cyclic tetrahydro-3-pyridazine carboxylic acid derivatives, which are closely related to the compound of interest (Hannachi et al., 2004).
Peptidomimetic Synthesis : Gloanec et al. (2002) synthesized benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a derivative with structural similarities to this compound, which is a conformationally constrained peptidomimetic derivative (Gloanec et al., 2002).
Diversity-Oriented Organic Synthesis : Dömling and Illgen (2004) used 1-Isocyano-2-dimethylamino-alkenes in multicomponent reactions (MCRs) for assembling derivatives including a 6-oxo-1,4,5,6-tetrahydropyridazine-2-carboxylic acid methyl ester, indicative of the versatility of these compounds in organic synthesis (Dömling & Illgen, 2004).
Biological Applications
Antibacterial Activity : Chavan and Pai (2007) synthesized compounds related to this compound and tested their antibacterial activity against various microorganisms, demonstrating potential applications in the development of new antibacterial agents (Chavan & Pai, 2007).
Catalysis and Chemical Reactions
Organocatalysis : Kalch et al. (2010) synthesized tetrahydropyridazines, which are structurally related to the compound , and used them as organocatalysts. This implies potential applications of similar compounds in catalyzing chemical reactions (Kalch et al., 2010).
Hydrogen Bonding Studies : Titi and Goldberg (2009) explored hydrogen bonding and pi-pi interactions in compounds structurally similar to this compound, which could be relevant for understanding the chemical behavior and interactions of such compounds (Titi & Goldberg, 2009).
Synthesis of Optically Active Derivatives : Greck et al. (1995) reported the enantioselective synthesis of optically active derivatives related to this compound, highlighting its potential in stereoselective synthesis (Greck et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-7-6-10(12(16)17)13-14(11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGWIQJFOAUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156649 | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33548-34-4 | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33548-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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